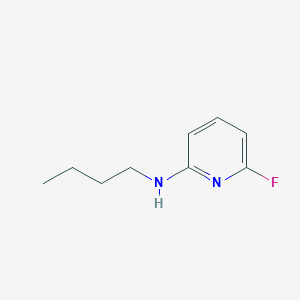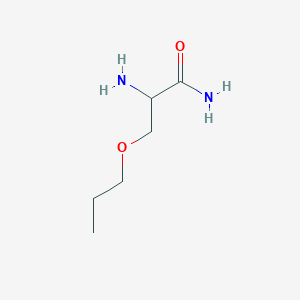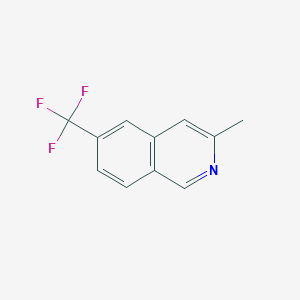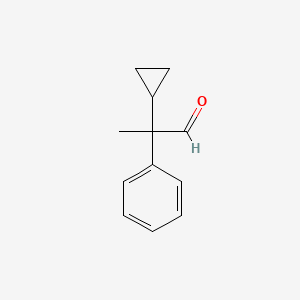![molecular formula C16H8BrNO2S B15276773 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromine atom, a thieno[3,2-c]pyridine moiety, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine intermediate, which is then coupled with a chromenone derivative. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-3-yl)-4H-chromen-4-one: This compound shares a similar chromenone core but lacks the thieno[3,2-c]pyridine moiety.
6-Bromo-2-(thieno[2,3-b]pyridin-6-yl)-4H-chromen-4-one: This compound has a different thieno-pyridine structure, leading to distinct chemical properties.
Uniqueness
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one is unique due to its specific combination of structural elements. The presence of both the thieno[3,2-c]pyridine and chromenone moieties imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H8BrNO2S |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
6-bromo-2-thieno[3,2-c]pyridin-6-ylchromen-4-one |
InChI |
InChI=1S/C16H8BrNO2S/c17-10-1-2-14-11(5-10)13(19)7-15(20-14)12-6-16-9(8-18-12)3-4-21-16/h1-8H |
InChI Key |
JGZDNGPJACZCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=NC=C4C=CSC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


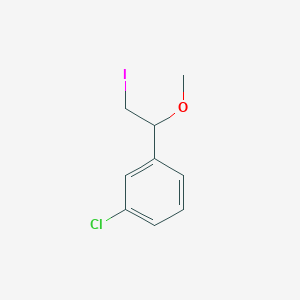
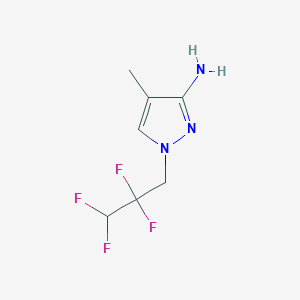
![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
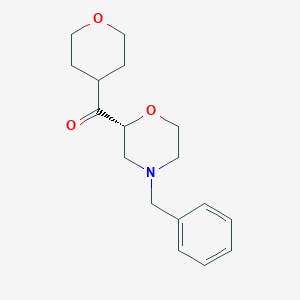
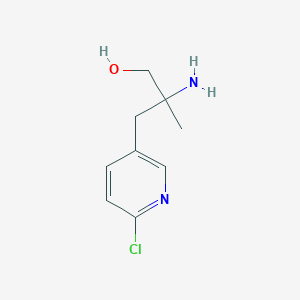
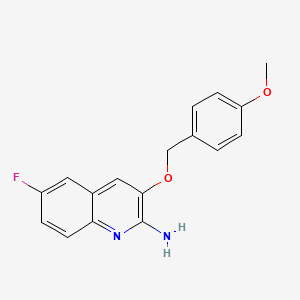

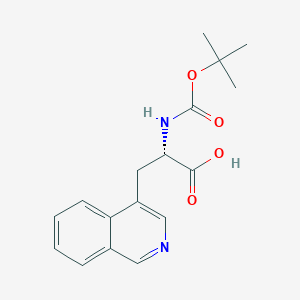
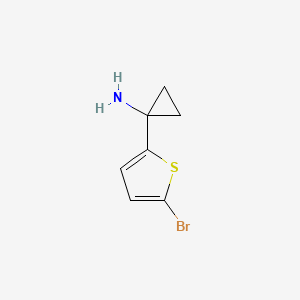
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
